molecular formula C12H10N4O3 B15218257 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid CAS No. 63271-77-2

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid

Cat. No.: B15218257
CAS No.: 63271-77-2
M. Wt: 258.23 g/mol
InChI Key: GCYLNMCKYANISV-UHFFFAOYSA-N
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Description

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is a chemical compound that belongs to the class of aminopyrimidine derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an aminopyrimidine group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine core, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several key steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of the aminopyrimidine and benzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

63271-77-2

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H10N4O3/c13-12-14-6-5-9(16-12)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H3,13,14,15,16,17)

InChI Key

GCYLNMCKYANISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)N)C(=O)O

Origin of Product

United States

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